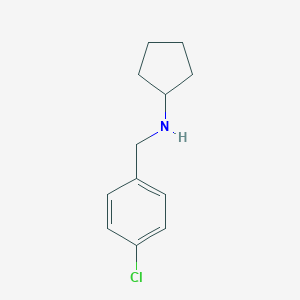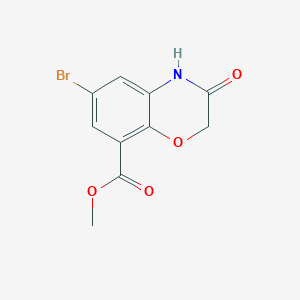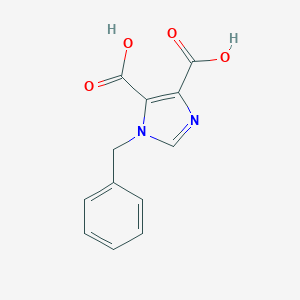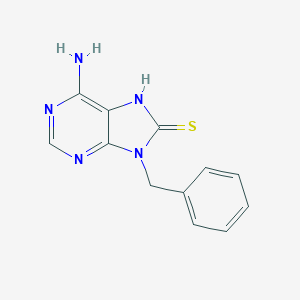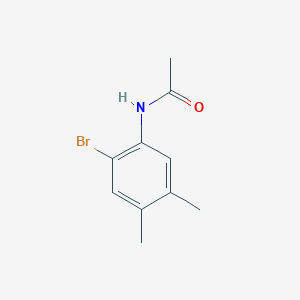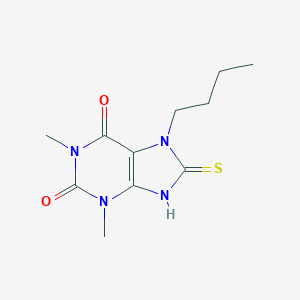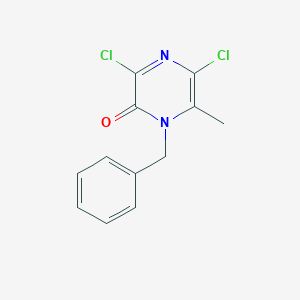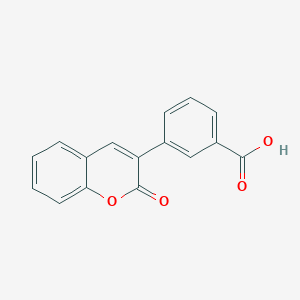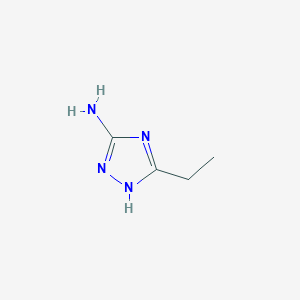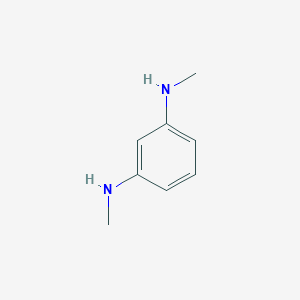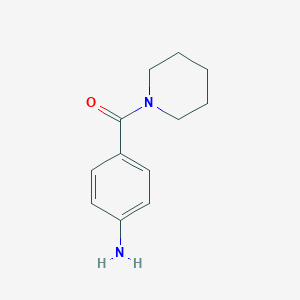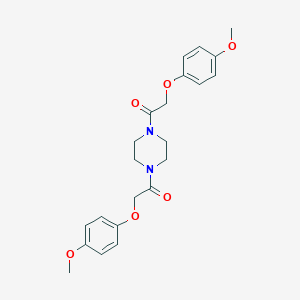
Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)-, commonly known as bis(4-methoxyphenyl) piperazine (BMP), is a chemical compound that has been extensively studied for its potential applications in the field of medicine and pharmacology. BMP is a piperazine derivative that has shown promising results in various scientific research studies due to its unique properties and characteristics.
Mécanisme D'action
The mechanism of action of Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- is not fully understood. However, it is believed that Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- exerts its effects by modulating various signaling pathways in the body. Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in vitro. However, there are also some limitations associated with Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)-. For example, it has poor solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)-. One potential area of study is the development of Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)--based drugs for the treatment of various diseases. Another potential area of study is the investigation of the mechanism of action of Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- in more detail. Additionally, future research could focus on optimizing the synthesis and purification of Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- to improve its utility as a research tool.
Conclusion
In conclusion, Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- is a piperazine derivative that has shown promising results in various scientific research studies. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, and has potential applications in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- and to optimize its synthesis and purification for use as a research tool.
Méthodes De Synthèse
The synthesis of Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- involves the reaction of piperazine with 4-methoxybenzoyl chloride in the presence of a base catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- has been extensively studied for its potential applications in various scientific research studies. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
Numéro CAS |
2882-23-7 |
|---|---|
Nom du produit |
Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- |
Formule moléculaire |
C22H26N2O6 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
2-(4-methoxyphenoxy)-1-[4-[2-(4-methoxyphenoxy)acetyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H26N2O6/c1-27-17-3-7-19(8-4-17)29-15-21(25)23-11-13-24(14-12-23)22(26)16-30-20-9-5-18(28-2)6-10-20/h3-10H,11-16H2,1-2H3 |
Clé InChI |
ZFNHZAHQXYCCTJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC |
SMILES canonique |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC |
Autres numéros CAS |
2882-23-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



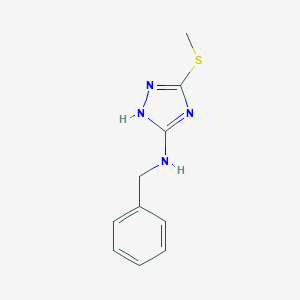
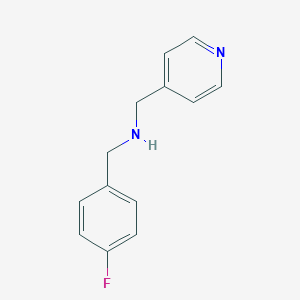
![[(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate](/img/structure/B185337.png)
